Cas no 511-26-2 (MAP4343)

Map4343 is a 3-methyl ether derivative of pregnenolone Conclusion: map4343 binds to microtubule associated protein 2 (MAP2) in vitro, stimulates tubulin polymerization, enhances neurite extension, and protects neurons from neurotoxic agents
MAP4343 structure
MAP4343 structure
Product Name:MAP4343
CAS No:511-26-2
Molecular Formula:C22H34O2
Molecular Weight:330.50416
CID:377654
PubChem ID:233254

MAP4343 Properties

Names and Identifiers

    • Pregn-5-en-20-one,3-methoxy-, (3b)-
    • Pregnenolone 3-methyl ether
    • 1-[(3S,8S,9S,10R,13R,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • pregnenolone methyl ether
    • MAP4343
    • SCHEMBL2513673
    • NSC31617
    • (3beta)-3-Methoxypregn-5-en-20-one
    • MAP-4343
    • Pregn-5-en-20-one, 3-methoxy-, (3.beta.)-
    • HY-107116
    • CS-0027351
    • MS-24973
    • Pregnenolone methyl ether [MI]
    • 1-[(1S,3aS,3bS,7S,9aR,9bS,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]ethan-1-one
    • 3beta-Methoxy-5-pregnen-20-one
    • 511-26-2
    • 1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • NSC-31617
    • DTXSID901304765
    • Pregn-5-en-20-one, 3.beta.-methoxy-
    • Pregn-5-en-20-one, 3-methoxy-, (3beta)-
    • L-542856-0
    • 3.BETA.-METHOXY-5-PREGNEN-20-ONE
    • Q27290371
    • L 542856-0
    • 3.BETA.-METHOXYPREGNENOLONE
    • UNII-TU767RK7YN
    • TU767RK7YN
    • EX-A9306
    • G60894
    • InChIKey: ZVGQOQHAMHMMNE-BIBIXIOVSA-N
    • Inchi: InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1
    • SMILES: CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C

Computed Properties

  • Exact Mass: 330.25602
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 330.256
  • Heavy Atom Count: 24
  • Complexity: 564
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • LogP: 5.16940
  • PSA: 26.3
  • Refractive Index: 1.529
  • Boiling Point: 426.6°Cat760mmHg
  • Melting Point: 123.5°
  • Flash Point: 161.3°C
  • Specific Rotation: D18 +18° (c = 1.085 in chloroform)
  • Density: 1.04

MAP4343 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00E0NX-5mg
1-[(3S,8S,9S,10R,13R,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
511-26-2 98%
5mg
$147.00 2024-04-30
Biosynth
AAA51126-5 mg
MAP4343
511-26-2
5mg
$165.00
ChemScence
CS-0027351-5mg
MAP4343
511-26-2 98.09%
5mg
$100.0 2022-04-27
MedChemExpress
HY-107116-10mM*1mLinDMSO
MAP4343
511-26-2 98.09%
10mM*1mLinDMSO
¥1100 2023-07-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9504-2 mg
MAP4343
511-26-2
2mg
¥597.00

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